3-(4-Benzyloxyphenyl)pentanedioic acid

Description

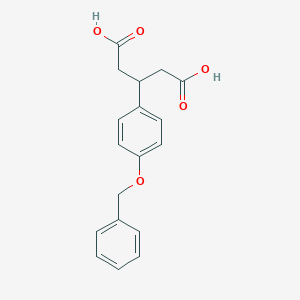

Structure

2D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFBVUBUNMNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650630 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165119-29-9 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(4-Benzyloxyphenyl)pentanedioic Acid

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials.

Strategic Disconnections and Functional Group Interconversions

The primary retrosynthetic disconnection of the target molecule involves breaking the carbon-carbon bonds of the pentanedioic acid backbone. A logical approach is to disconnect the bonds adjacent to the stereocenter, which points towards a Michael addition as a key bond-forming step. Further disconnection of the aryl-carbon bond suggests a precursor, 4-benzyloxybenzaldehyde. The two carboxylic acid functionalities can be traced back to precursor groups such as esters or nitriles, which are readily hydrolyzed. The benzyloxy ether linkage is disconnected to reveal 4-hydroxybenzaldehyde (B117250) and a benzyl (B1604629) halide, pointing to a Williamson ether synthesis for its formation.

Identification of Key Precursors and Building Blocks

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified. The 4-benzyloxyphenyl moiety can be constructed from 4-hydroxybenzaldehyde and benzyl bromide. The pentanedioic acid backbone can be assembled using a malonate derivative, such as diethyl malonate or ethyl cyanoacetate (B8463686), which acts as the nucleophile in a Michael addition.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role |

| 4-Hydroxybenzaldehyde | Starting material for the 4-benzyloxyphenyl moiety |

| Benzyl bromide | Benzyl source for the etherification |

| Diethyl malonate / Ethyl cyanoacetate | Source of the C2 and C4 carbons of the pentanedioic acid backbone |

Approaches for the Synthesis of this compound

The synthesis of this compound is achieved through a convergent approach, where the key fragments are prepared separately and then combined.

Construction of the 4-Benzyloxyphenyl Moiety

The 4-benzyloxyphenyl moiety is synthesized via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In this case, 4-hydroxybenzaldehyde is treated with benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) to yield 4-benzyloxybenzaldehyde. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide ion from benzyl bromide. nih.govnih.gov

A typical procedure involves stirring 4-hydroxybenzaldehyde with benzyl bromide and potassium carbonate in a polar aprotic solvent at room temperature or with gentle heating to drive the reaction to completion. nih.govpatsnap.com

Assembly of the Pentanedioic Acid Backbone

The pentanedioic acid backbone is constructed through a sequence of a Knoevenagel condensation followed by a Michael addition.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. In this synthesis, 4-benzyloxybenzaldehyde is condensed with a malonate derivative like diethyl malonate or ethyl cyanoacetate in the presence of a base such as piperidine (B6355638) or an amine salt. researchgate.net This reaction forms an electron-deficient alkene, a Michael acceptor.

Subsequently, a second equivalent of the malonate derivative undergoes a Michael addition to the activated alkene. This 1,4-conjugate addition is a crucial carbon-carbon bond-forming step that establishes the five-carbon backbone of the pentanedioic acid derivative. researchgate.net

Key Coupling and Cyclization Reactions

The pivotal coupling reactions in this synthesis are the Knoevenagel condensation and the Michael addition. The Knoevenagel condensation creates the electrophilic double bond necessary for the subsequent conjugate addition. The Michael addition is the key step that assembles the full carbon skeleton of the target molecule.

The final step in the synthesis is the hydrolysis of the ester or nitrile groups of the Michael adduct, followed by decarboxylation to afford the desired this compound. Acidic or basic hydrolysis cleaves the ester or nitrile functionalities to carboxylic acids. The resulting geminal dicarboxylic acid at the 2- and 4-positions is unstable and readily undergoes decarboxylation upon heating, typically in the acidic workup, to yield the final product.

Derivatization Strategies for this compound and Analogues

The dicarboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for tuning the molecule's properties for various applications.

Formation of Amides and Esters

The two carboxylic acid groups of this compound can be readily converted into amides and esters, which are fundamental transformations in organic synthesis.

Amide Formation: The synthesis of amides from carboxylic acids is a well-established process. Common methods involve the activation of the carboxylic acid, followed by reaction with an amine. libretexts.org Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to facilitate this coupling. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form the corresponding amide. nih.gov Direct reaction of the carboxylic acid with an amine under high temperatures can also yield amides, though this method can be harsh. libretexts.org For this compound, these standard methods can be applied to form mono- or di-amides by reacting it with one or two equivalents of an amine, respectively.

Ester Formation: Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com For dicarboxylic acids like this compound, this can lead to the formation of mono- or di-esters depending on the stoichiometry of the alcohol used. Another approach is to convert the carboxylic acid to its corresponding acyl chloride, which then reacts with an alcohol to form the ester. youtube.com Additionally, metal-assisted esterification has been reported for glutaric acid, suggesting a potential route for the esterification of its derivatives. nih.gov

Table 1: Common Reagents for Amide and Ester Formation

| Transformation | Reagent Class | Specific Examples |

| Amide Formation | Coupling Agents | Dicyclohexylcarbodiimide (DCC) |

| Acylating Agents | Thionyl chloride (SOCl₂) | |

| Direct Reaction | Amine with heat | |

| Ester Formation | Acid Catalysts | Sulfuric acid (H₂SO₄), Tosic acid (TsOH) |

| Acylating Agents | Thionyl chloride (SOCl₂) | |

| Metal Catalysts | Iron(II) for related glutaric acids nih.gov |

Introduction of Stereochemical Control

The carbon atom at the 3-position of this compound is a prochiral center. The introduction of stereochemical control at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Several strategies can be employed to achieve stereocontrol in the synthesis of 3-substituted glutaric acids and their analogues. One prominent method is asymmetric hydrogenation, where a prochiral precursor is hydrogenated using a chiral catalyst to produce an enantiomerically enriched product. nih.gov Another powerful technique is the asymmetric methanolysis of a 3-substituted glutaric anhydride, which can provide a chiral monoester that can be further elaborated. nih.gov This approach has been successfully used in the synthesis of chiral 3-aryl-5-oxopentanoic acids. nih.gov

Enzymatic methods also offer a green and highly selective approach to stereocontrol. For instance, the stereoselective hydrolysis of 3-substituted glutaric acid diamides using microorganisms or isolated enzymes can yield optically active monoamides.

Chemical Modifications of the Aromatic and Aliphatic Chains

Further diversification of the this compound scaffold can be achieved by modifying its aromatic and aliphatic components.

Aromatic Chain Modification: The benzyloxyphenyl group offers several avenues for modification. The benzyl ether can be cleaved under various conditions to reveal a phenol, which can then be further functionalized. Additionally, electrophilic aromatic substitution reactions can be performed on the phenyl ring to introduce various substituents, thereby altering the electronic and steric properties of the molecule. The specific substitution pattern will be directed by the existing benzyloxy group. Studies on related benzyloxyphenyl derivatives have shown that introducing different substituents on the benzyloxy ring can significantly impact the molecule's biological activity. nih.gov

Aliphatic Chain Modification: The pentanedioic acid backbone can also be modified. For instance, functional groups can be introduced at the α- and β-positions to the carboxylic acids. The synthesis of 3-substituted glutaric acids is a key area of research, with methods available to introduce a variety of substituents at the 3-position. google.com Furthermore, the two methylene groups of the pentanedioic acid chain can potentially be functionalized through various C-H activation strategies, although this is a more challenging transformation.

Methodological Advances in Synthetic Organic Chemistry

Modern synthetic chemistry continuously seeks to improve efficiency, reduce reaction times, and minimize environmental impact. These principles are being applied to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. chembuyersguide.comsigmaaldrich.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov This technology has been successfully applied to a wide range of organic transformations, including the synthesis of dicarboxylic acid derivatives and heterocyclic compounds. nih.govmdpi.comrsc.orgrsc.org For the synthesis and derivatization of this compound, microwave-assisted methods could be employed for esterification and amidation reactions, potentially offering significant advantages over conventional heating methods. rsc.orgacs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound and its derivatives, several green chemistry strategies can be implemented.

One key aspect is the use of environmentally benign solvents or even solvent-free reaction conditions. The development of catalytic reactions is another cornerstone of green chemistry, as catalysts can reduce the amount of reagents needed and minimize waste. For example, the use of biocatalysts, such as enzymes, for stereoselective transformations represents a green approach. nih.govrsc.org Furthermore, the synthesis of dicarboxylic acids from renewable feedstocks is an active area of research, aligning with the green chemistry goal of using sustainable resources. rsc.org The production of glutaric acid, the parent compound of the target molecule, from bio-based routes has been successfully demonstrated. rsc.org

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Elucidation Techniques

Spectroscopic methods are instrumental in mapping the molecular framework of 3-(4-Benzyloxyphenyl)pentanedioic acid, offering insights into its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of a related compound, glutaric acid, shows signals for the methylene (B1212753) protons at approximately 2.43 ppm and 1.90 ppm in D₂O. chemicalbook.com In the case of this compound, additional resonances would be expected for the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as the methylene protons of the benzyl ether linkage and the methine proton at the 3-position of the pentanedioic acid chain. The aromatic protons typically appear in the range of 7.0-7.5 ppm, while the benzylic protons would be expected around 5.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the dicarboxylic acid would resonate at the downfield end of the spectrum, typically above 170 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing at a higher chemical shift. The aliphatic carbons of the pentanedioic acid chain and the benzylic carbon would be found in the upfield region of the spectrum.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and structure of this compound.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Various ionization methods can be employed to analyze this compound. The nominal mass of this compound is 314 g/mol . bldpharm.com

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. For instance, the mass spectrum of glutaric acid, a structural component, shows a base peak at m/z 86 and other significant fragments. chemicalbook.com

FAB-MS and MALDI-TOF/MS: Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that are particularly useful for analyzing larger, non-volatile molecules, often yielding a prominent protonated molecule [M+H]⁺ or other adduct ions. nih.govmdpi.com

LC-MS and UHPLC-Q-Orbitrap MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a mixture prior to their mass analysis. bldpharm.comucsd.edu Ultra-High Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap MS) provides high-resolution and accurate mass data, enabling the confirmation of the elemental composition of this compound and its fragments with high confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. nih.govresearchgate.net A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl groups. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the aromatic portions of the molecule. The benzyloxyphenyl group would be expected to show absorption maxima (λmax) in the ultraviolet region, characteristic of π to π* transitions in the aromatic rings. For comparison, a related compound, α-cyano-5-phenyl-2,4-pentadienic acid, exhibits a UV absorption spectrum with a maximum that can be used for its characterization. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful methods for the separation, quantification, and purification of this compound. bldpharm.comazypusa.com These techniques utilize a stationary phase, typically a packed column with modified silica (B1680970), and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases.

The retention time (Rt) of the compound is a key parameter for its identification under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

| Analytical Technique | Stationary Phase | Mobile Phase | Application |

| HPLC | C18 or other modified silica | Acetonitrile/water or Methanol/water with acid modifier (e.g., formic acid) | Purity assessment, quantification |

| UHPLC | Sub-2 µm particle size columns | Similar to HPLC, optimized for high resolution and speed | High-throughput analysis, improved separation efficiency |

Thin Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and assessing the purity of a sample. researchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system.

The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. Visualization can be achieved under UV light or by using staining reagents. epfl.ch

Structural Confirmation and Stereochemical Analysis

The precise molecular architecture and elemental makeup of this compound are critical for understanding its chemical properties and potential applications. The following subsections describe the key analytical methods employed for its structural and compositional characterization.

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray crystallography data for this compound, including unit cell dimensions, space group, and atomic coordinates, has not been publicly reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality, a process that can be challenging.

While experimental crystallographic data for the title compound is not available, studies on structurally related compounds, such as (S)-3-[4-(benzyloxy)phenyl]-2-hydroxypropanoic acid, have been reported. However, due to the significant structural differences, particularly in the aliphatic acid chain, these findings cannot be directly extrapolated to this compound.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is vital for verifying the empirical and molecular formula of a synthesized molecule. The molecular formula for this compound is established as C₁₈H₁₈O₅.

Based on this molecular formula, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results would be compared to confirm the purity and identity of the compound. The theoretical elemental percentages are derived from the atomic masses of carbon (C), hydrogen (H), and oxygen (O).

The expected elemental composition for this compound is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 18 | 216.198 | 68.78 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.78 |

| Oxygen | O | 15.999 | 5 | 79.995 | 25.44 |

| Total | 314.337 | 100.00 |

This table outlines the expected distribution of elements by mass in a pure sample of this compound. Experimental verification of these percentages is a critical step in the characterization of this compound.

Pharmacological and Biological Activity Investigations

Enzyme Inhibitory Profile

Investigations into the inhibitory effects of 3-(4-Benzyloxyphenyl)pentanedioic acid on various enzymes were performed.

Glycogen (B147801) Phosphorylase Inhibition and Glucose Metabolism Modulation

No specific studies or data were found in the reviewed literature detailing the inhibitory activity of this compound against glycogen phosphorylase (GP). While GP is a recognized target for managing type 2 diabetes by modulating glucose levels, and various compounds have been identified as inhibitors, there is no available research to suggest that this compound has been evaluated for this activity. plos.orgnih.govwikipedia.org

Farnesyltransferase Inhibition

There is no information available in the scientific literature to indicate that this compound has been investigated as an inhibitor of farnesyltransferase.

PHEX Metallopeptidase Inhibition

No published research or data could be located that describes the evaluation of this compound as an inhibitor of the PHEX (Phosphate-regulating neutral endopeptidase) metallopeptidase.

Receptor Binding and Modulation Studies

Inquiries into the interaction of this compound with specific cell surface receptors were conducted.

Prostate Specific Membrane Antigen (PSMA) Ligand Interactions

There are no specific findings in the reviewed literature that characterize this compound as a ligand for the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-established target for imaging and therapy in prostate cancer, with numerous small-molecule inhibitors and ligands developed, often based on a glutamate-urea-lysine scaffold. nih.govgoogle.com However, no studies have been published that assess the binding affinity or interaction of this compound with PSMA. nih.govepo.org

Opioid Receptor (μ/δ) Agonism

There is no available data to suggest that this compound acts as an agonist at the μ (mu) or δ (delta) opioid receptors.

Estrogen Receptor Modulation

No studies were found that have examined the potential for this compound to modulate estrogen receptor activity.

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

There is no evidence to indicate that this compound modulates the activity of peroxisome proliferator-activated receptors (PPARs).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

No research has been published detailing any inhibitory effects of this compound on protein tyrosine phosphatase 1B (PTP1B).

Therapeutic Applications in Disease Models

Antineoplastic (Anticancer) Potency

Consistent with the lack of mechanistic studies, there are no reports in the scientific literature describing the evaluation of this compound for antineoplastic or anticancer potency in any disease models.

Antidiabetic and Hypoglycemic Effects

Comprehensive searches of scientific databases and literature yield no specific studies investigating the antidiabetic or hypoglycemic properties of this compound. While research has been conducted on structurally related compounds, such as derivatives of (benzyloxyphenyl)propanoic acid which have shown some hypoglycemic activity, these findings cannot be directly attributed to this compound. nih.gov Therefore, there is no available data to report on its efficacy or mechanism of action in the context of diabetes or blood glucose regulation.

Table 1: Research Findings on Antidiabetic and Hypoglycemic Effects

| Study Type | Model | Key Findings |

|---|

Bone Mass Regulation and Phosphate (B84403) Homeostasis

There is currently no scientific literature available that examines the role of this compound in the regulation of bone mass or phosphate homeostasis. Studies on other phenolic acids, such as 3-(3-hydroxyphenyl)-propionic acid, have suggested potential effects on bone accretion by suppressing osteoblastic cell senescence. nih.gov However, these are distinct molecules, and no similar research has been published for this compound.

Table 2: Research Findings on Bone Mass and Phosphate Homeostasis

| Area of Investigation | Model | Key Findings |

|---|---|---|

| Bone Mass Regulation | Not Applicable | No data available for this compound. |

Antinociceptive Properties

No dedicated studies on the antinociceptive (pain-relieving) properties of this compound have been identified. Research into structurally similar compounds, specifically (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, has shown efficacy in a mouse model of neuropathic pain, suggesting that this chemical scaffold may have potential in pain management. nih.gov Nevertheless, without direct experimental evidence, the antinociceptive profile of this compound remains unknown.

Table 3: Research Findings on Antinociceptive Properties

| Pain Model | Assay | Key Findings |

|---|

Broader Biological Activity Spectrum

Antioxidant and Antiradical Capacity

Investigations into the antioxidant and antiradical capacity of this compound have not been reported in the available scientific literature. While the broader class of phenolic compounds is known for antioxidant properties, the specific efficacy of this compound, its ability to scavenge free radicals, or its potential to influence endogenous antioxidant systems has not been experimentally determined.

Table 4: Research Findings on Antioxidant and Antiradical Capacity

| Assay Type | Method | Results |

|---|

Anti-inflammatory Actions

There is no available research data concerning the anti-inflammatory actions of this compound. Studies on other molecules containing a propionic acid moiety, such as 3-benzoyl-propionic acid, have demonstrated anti-inflammatory effects in various experimental models. researchgate.net However, these findings are specific to the tested compounds and cannot be extrapolated to this compound, for which the anti-inflammatory potential is currently uncharacterized.

Table 5: Research Findings on Anti-inflammatory Actions

| Model | Key Markers | Key Findings |

|---|

Antimicrobial and Antifungal Efficacy

A review of the scientific literature reveals no studies that have evaluated the antimicrobial or antifungal efficacy of this compound. Consequently, there is no information regarding its spectrum of activity against bacteria or fungi, or its potential mechanisms of action as an antimicrobial agent.

Table 6: Research Findings on Antimicrobial and Antifungal Efficacy

| Organism Type | Species Tested | Key Findings (e.g., MIC) |

|---|---|---|

| Bacteria | Not Applicable | No data available for this compound. |

Effects on Cellular Metabolic Pathways

Extensive literature reviews did not yield specific studies detailing the effects of this compound on cellular metabolic pathways. While research into related compounds exists, the direct impact of this specific molecule on metabolic processes at a cellular level remains uncharacterized in publicly available scientific research.

Mechanistic Investigations of Biological Action

Similarly, investigations into the specific molecular mechanisms underlying the biological actions of this compound have not been reported in the current body of scientific literature. The precise biological targets and the signaling cascades that this compound may modulate are yet to be elucidated.

Structure Activity Relationship Sar and Structural Biology Insights

Elucidation of Pharmacophores and Key Binding Determinants

A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For 3-(4-Benzyloxyphenyl)pentanedioic acid, the key pharmacophoric features are likely to include:

The Carboxylic Acid Groups: The two carboxylic acid moieties of the pentanedioic acid backbone are strong hydrogen bond donors and acceptors. They can also be ionized at physiological pH, allowing for ionic interactions with positively charged residues (e.g., lysine (B10760008), arginine) in a receptor's binding pocket.

The Phenyl Ring: The central phenyl group provides a hydrophobic surface that can engage in van der Waals interactions or pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The Benzyl (B1604629) Ether Oxygen: The ether oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor groups on the target protein.

The Terminal Benzyl Group: This bulky, hydrophobic group can occupy a hydrophobic pocket within the binding site, contributing significantly to binding affinity through hydrophobic interactions.

Studies on related compounds, such as inhibitors of glutamate (B1630785) carboxypeptidase II, have highlighted the importance of the glutarate moiety for binding in the S1' pocket of the enzyme. acs.org The dicarboxylate structure is often crucial for chelating with metal ions (e.g., Zn²⁺) present in the active sites of metalloenzymes. researchgate.net

Impact of Modifications to the Benzyloxyphenyl Moiety on Bioactivity

Modifications to the benzyloxyphenyl portion of the molecule can provide valuable insights into its role in biological activity.

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on either the central phenyl ring or the terminal benzyl ring can alter the electronic properties and steric profile of the molecule. For instance, in a series of benzyloxyphenyl-methylaminophenol derivatives targeting the STAT3 signaling pathway, substitutions on the benzyloxyphenyl ring were found to significantly influence inhibitory activity. researchgate.net

Alteration of the Ether Linkage: Replacing the ether oxygen with other functional groups (e.g., a sulfide, sulfoxide, or amine) would change the geometry and hydrogen bonding capacity of the linker, likely impacting binding affinity.

Variation of the Terminal Aromatic Group: Replacing the benzyl group with other aromatic or aliphatic substituents would probe the size and nature of the hydrophobic pocket it occupies. Research on O4'-benzyl-hispidol derivatives as monoamine oxidase-B inhibitors has shown that the nature of the benzyl group substituent can fine-tune potency and selectivity. nih.govnih.gov

The following table summarizes potential modifications and their likely impact on bioactivity based on general medicinal chemistry principles:

| Modification to Benzyloxyphenyl Moiety | Predicted Impact on Bioactivity | Rationale |

| Introduction of polar substituents (e.g., -OH, -NH2) | May increase or decrease affinity | Can form new hydrogen bonds but may also introduce unfavorable interactions or alter solubility. |

| Introduction of halogen atoms (e.g., -F, -Cl) | May increase affinity | Can enhance hydrophobic interactions and potentially form halogen bonds. |

| Replacement of benzyl group with smaller alkyl chains | Likely to decrease affinity | Reduced hydrophobic interactions with the target pocket. |

| Replacement of benzyl group with larger aromatic systems | May increase or decrease affinity | Dependent on the size and shape of the hydrophobic pocket. |

Influence of Pentanedioic Acid Scaffold Derivatization on Activity Profiles

The pentanedioic acid (glutaric acid) scaffold is a critical component, and its derivatization can modulate the compound's activity.

Esterification of Carboxylic Acids: Converting one or both carboxylic acids to esters would neutralize the negative charge and remove hydrogen bond donating capabilities. This can be useful for improving cell permeability, creating prodrugs that are hydrolyzed to the active diacid inside the cell.

Amidation of Carboxylic Acids: Formation of amides introduces different hydrogen bonding patterns and can alter the conformational preferences of the scaffold.

Modification of the Carbon Chain Length: Shortening or lengthening the carbon chain between the two carboxylic acids (e.g., using succinic or adipic acid derivatives) would alter the distance between these key interacting groups, which can be critical for optimal binding. Conformational studies on substituted glutaric acids have shown that the five-carbon chain allows for significant flexibility. researchgate.netresearchgate.net

Stereochemical Implications for Receptor Recognition and Efficacy

The central carbon atom of the pentanedioic acid scaffold (C3) is a stereocenter if the two carboxylic acid groups are differentially modified. However, in this compound, this position is prochiral. The introduction of a substituent at C2 or C4 would create stereocenters.

Biological systems are chiral, and thus, stereoisomers of a drug can have vastly different pharmacological activities. For example, in the case of dopamine (B1211576) D3 receptor bitopic agonists, the inversion of stereochemistry at a key position resulted in a dramatic increase in affinity and selectivity. jocpr.com If this compound were to be derivatized to create stereoisomers, it is highly probable that one enantiomer or diastereomer would exhibit significantly greater efficacy than the others due to a more favorable three-dimensional fit with the target receptor.

Analysis of Allosteric Modulation and Conformational Changes in Target Proteins

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. It is conceivable that this compound or its derivatives could act as allosteric modulators.

The binding of a ligand can induce significant conformational changes in the target protein, a concept known as "induced fit." The flexible nature of both the benzyloxy tail and the pentanedioic acid backbone of this compound would allow it to adapt to the topography of a binding site. The binding event could, in turn, stabilize a particular conformation of the protein (active or inactive), leading to a modulation of its function. For instance, allosteric modulators of NMDA receptors can stabilize the open or closed state of the ion channel by binding to a regulatory site and inducing conformational changes.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone computational methods used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. researchgate.net This approach is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. nih.gov

To understand how 3-(4-Benzyloxyphenyl)pentanedioic acid might exert a biological effect, docking simulations are performed to place the molecule into the binding site of various target proteins. The primary goal is to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the ligand-protein complex.

Detailed analysis of the docked poses would reveal a profile of key interactions. For instance, the carboxylic acid groups of the pentanedioic acid moiety are strong candidates for forming hydrogen bonds with polar amino acid residues (like arginine, lysine (B10760008), or asparagine) in a receptor's active site. The benzyl (B1604629) and phenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The ether linkage in the benzyloxy group could also act as a hydrogen bond acceptor. The specific geometry and nature of these interactions are critical for determining binding specificity and affinity. doi.org Computational tools allow for the visualization and analysis of these interactions, providing a detailed map of the ligand's engagement with its target. ugm.ac.id

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function, binding free energy (ΔG), or the inhibition constant (Kᵢ). nih.gov These values provide a quantitative estimate of how strongly the ligand binds to the target protein. A lower binding energy value indicates a more stable and favorable interaction.

By docking this compound against a panel of potential targets, its binding affinities can be compared. For example, derivatives of similar structures have been evaluated against targets like G protein-coupled receptors (GPCRs) and matrix metalloproteinases (MMPs). nih.govnih.gov A hypothetical screening of this compound could yield a range of binding affinities, helping to prioritize which protein families are most likely to be modulated by this compound.

Table 1: Hypothetical Predicted Binding Affinities for this compound against Selected Protein Targets

| Target Protein Family | Representative Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) |

| Matrix Metalloproteinase | MMP-3 (2JT5) | -8.5 | 2.1 |

| G Protein-Coupled Receptor | GPR34 | -9.2 | 0.98 |

| Cyclooxygenase | COX-2 | -7.9 | 5.4 |

| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -9.5 | 0.75 |

Note: This table is illustrative and based on methodologies used for similar compounds. nih.govnih.gov The values are hypothetical and serve to represent the type of data generated from docking simulations.

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) calculations provide deep insights into the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the optimized molecular geometry and electronic structure of this compound. nih.gov These studies often employ a basis set such as B3LYP/6-311++G(d,p) to ensure high accuracy. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that the molecule is more reactive. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the electron density of the HOMO is expected to be concentrated on the electron-rich benzyloxy-substituted phenyl ring, while the LUMO density would likely be located over the electron-withdrawing carboxylic acid groups. nih.gov Other quantum chemical descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to further characterize the molecule's reactivity. nih.gov

Table 2: Predicted Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Unit | Significance |

| HOMO Energy | -6.15 | eV | Electron-donating capacity |

| LUMO Energy | -1.80 | eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.35 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.975 | eV | Electron-attracting power |

| Chemical Hardness (η) | 2.175 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.64 | eV | Propensity to accept electrons |

Note: This table is illustrative. The values are hypothetical, based on typical results from DFT calculations on similar aromatic carboxylic acids. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis is performed to identify the stable, low-energy conformers of the molecule in different environments. mdpi.comnih.gov This involves systematically rotating the single bonds in the molecule to map the potential energy surface and find energy minima.

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the molecule over time, both alone in solution and when bound to a target protein. nih.gov An MD simulation of a ligand-protein complex, often run for hundreds of nanoseconds, can assess the stability of the binding pose predicted by docking. biointerfaceresearch.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position and the Root Mean Square Fluctuation (RMSF) of protein residues are analyzed. biointerfaceresearch.com A stable complex would show low RMSD values for the ligand, indicating it remains securely in the binding pocket. nih.gov MD simulations also provide a more refined view of the ligand-target interactions and can help calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). dntb.gov.ua

In Silico Prediction of Potential Biological Targets

While docking requires a pre-selected target, other in silico methods can predict potential biological targets for a novel compound without prior hypotheses. researchgate.net Techniques such as reverse docking, pharmacophore modeling, and machine learning-based approaches screen the structure of this compound against large databases of protein structures or known ligand-binding sites. nih.gov

These methods identify proteins whose binding pockets are complementary in shape and chemical nature to the query molecule. Given its structural features—an aromatic core, a flexible diether linkage, and two carboxylic acid groups—the compound could plausibly interact with a variety of enzyme families or receptors. The results of such a screening would provide a list of potential targets, ranked by a similarity or docking score, which can then be validated through focused docking studies and subsequent experimental assays. researchgate.netnih.gov

Table 3: Hypothetical Potential Biological Targets for this compound Identified by In Silico Target Prediction

| Potential Target | Target Class | Rationale for Interaction |

| GPR34 | G Protein-Coupled Receptor | The benzyloxyphenyl moiety is present in known antagonists of this receptor. nih.gov |

| Human D-amino acid oxidase (h-DAAO) | Oxidase | Dicarboxylic acid structures are known to interact with the active site of this enzyme. researchgate.net |

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Dioxygenase | Aryloxy acid derivatives are a known class of HPPD inhibitors. nih.gov |

| Mitogen-Activated Protein Kinase (MNK) | Kinase | The general structure fits some pharmacophore models for kinase inhibitors. nih.gov |

Note: This table is illustrative and presents hypothetical outcomes from in silico target prediction methodologies. researchgate.netnih.govnih.govnih.gov

Applications and Future Research Directions

Role as a Versatile Intermediate in Complex Molecule Synthesis

The structural framework of 3-(4-Benzyloxyphenyl)pentanedioic acid makes it a valuable starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid groups offer reactive sites for a variety of chemical transformations, including esterification and amidation, while the benzyloxy group can be deprotected to reveal a phenol (B47542), providing another point for modification.

A notable example of its utility is in the synthesis of novel G protein-coupled receptor (GPR) antagonists. Specifically, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been developed as antagonists for GPR34, a receptor implicated in various diseases. rsc.orgnih.gov The synthesis of these complex molecules utilizes the core structure of this compound as a foundational building block. rsc.orgnih.gov

Development of Targeted Therapeutics and Diagnostic Agents

The benzyloxyphenyl motif is a key pharmacophore in the design of various therapeutic agents. This structural element has been incorporated into molecules targeting a range of biological pathways.

Recent research has led to the discovery of a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives that act as potent GPR34 antagonists. rsc.org One of the most promising compounds from this series demonstrated significant efficacy in a mouse model of neuropathic pain, highlighting the potential for developing new treatments for this condition. rsc.org

Furthermore, the benzyloxyphenyl scaffold has been utilized in the development of antagonists for the human androgen receptor (AR), which is a key target in the treatment of prostate cancer. rsc.org N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives have been identified as a new class of AR antagonists that target the activation function 2 (AF2) region of the receptor. mdpi.com In a similar vein, benzyloxyphenyl-methylaminophenol derivatives have been designed and synthesized as inhibitors of the STAT3 signaling pathway, another important target in cancer therapy.

While direct application in diagnostics is less documented, the ability to derivatize this compound suggests its potential as a scaffold for creating targeted diagnostic agents. For instance, by attaching imaging agents or probes to this core structure, it could be used to visualize specific biological targets in the body. The development of δ-aminolevulinic acid derivatives for tumor diagnosis provides a conceptual framework for how such molecules could be engineered. rsc.org

Exploration in Natural Product Inspired Drug Discovery Programs

Natural products have historically been a rich source of inspiration for the development of new drugs. The structural motifs found in nature often provide a starting point for the design of novel therapeutic agents. The benzyloxyphenyl group present in this compound is a feature found in various natural products and their synthetic analogues. nih.gov

The synthesis of analogues of natural products is a common strategy in drug discovery, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. researchgate.netnih.gov The benzyloxyphenyl moiety has been incorporated into chalcone (B49325) motifs to create new classes of monoamine oxidase B inhibitors. nih.gov Chalcones are a class of compounds that are precursors to flavonoids and are abundant in edible plants.

While direct use of this compound in the total synthesis of a specific natural product is not yet widely reported, its aryl-substituted dicarboxylic acid structure makes it a relevant building block for creating libraries of natural product-like compounds. The synthesis of polyphenolic natural products, such as pauciflorol F and isopaucifloral F, involves complex aromatic structures that could potentially be accessed using synthons derived from this compound. researchgate.net

Integration with Sustainable Chemical Processes and Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound can be viewed through this lens, with opportunities to integrate more sustainable methodologies.

The synthesis of dicarboxylic acids, in general, is an area where green chemistry principles are being actively applied. mdpi.com For example, methods are being developed to produce dicarboxylic acids from renewable feedstocks like cellulose-derived platform chemicals. Catalytic methods that minimize waste and avoid harsh reaction conditions are also a key focus. mdpi.com While specific green synthesis routes for this compound are not extensively detailed in current literature, the general advancements in dicarboxylic acid synthesis are applicable.

Furthermore, in the synthesis of derivatives, such as amides, green chemistry metrics can be used to assess the environmental footprint of different synthetic routes. nih.gov For instance, comparing acid chloride-based routes with those using coupling reagents or catalytic condensation can reveal the most sustainable option in terms of atom economy, reaction mass efficiency, and process mass intensity. nih.gov

Unexplored Therapeutic Areas and Emerging Research Avenues

The versatility of the this compound scaffold opens up numerous possibilities for exploring new therapeutic applications. While research has focused on GPR34 and androgen receptor antagonism, many other potential targets remain to be investigated.

The structural similarity of its derivatives to molecules with known bioactivity suggests potential in other areas. For instance, the hybridization of curcumin (B1669340) and melatonin, both natural products with neuroprotective properties, has led to the discovery of a 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid derivative as a potential neuroprotectant for Alzheimer's disease. nih.govresearchgate.net This suggests that derivatives of this compound could be explored for their potential in treating neurodegenerative diseases. nih.govmdpi.commdpi.comnih.gov

Another emerging area is the study of metabolic disorders. Research has shown that a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, produced by gut microbiota, can improve metabolic conditions in diet-induced obese mice. nih.gov This raises the possibility that derivatives of this compound could be investigated for their effects on metabolic pathways and their potential as treatments for conditions like obesity and type 2 diabetes. mdpi.comnih.gov

The field of multitarget drug design, which aims to create single molecules that can interact with multiple biological targets, also presents a promising avenue for future research. mdpi.com The scaffold of this compound could be used to design hybrid molecules that combine different pharmacophores to address complex diseases with multifactorial etiologies. mdpi.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(4-Benzyloxyphenyl)pentanedioic acid, and what reaction conditions are critical?

- Methodological Answer : Synthesis typically involves coupling reactions with benzyloxy-substituted aryl precursors. For example, a multi-step approach may include:

- Step 1 : Introduction of the benzyloxy group via nucleophilic substitution or esterification under anhydrous conditions (e.g., using benzyl bromide and a base like K₂CO₃).

- Step 2 : Functionalization of the pentanedioic acid backbone through condensation reactions, often catalyzed by carbodiimides (e.g., EDC or DCC) to form amide or ester linkages .

- Step 3 : Purification via silica gel chromatography or HPLC to isolate the final product, ensuring >95% purity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and pentanedioic acid backbone (δ ~2.3–2.7 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~329.12 for C₁₈H₁₈O₅).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C stretching) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. Strategies include:

- In vitro assays : Compare activity across enantiomers (if chiral centers exist) using enantioselective synthesis or chiral chromatography .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., bacterial enzymes) to assess binding modes under physiological conditions .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing benzyloxy with methoxy or halogens) to isolate critical substituents .

Q. What strategies optimize synthetic yield for large-scale preparation of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenolysis of protective groups) improve step efficiency .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., acylations) minimize side reactions .

Q. Which analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

- Derivatization-GC/FPD : Convert the compound to dimethyl esters (e.g., using BF₃-methanol), followed by gas chromatography with flame photometric detection (LOQ: 0.05 ppm) .

- HPLC-MS/MS : Utilize reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity in quantifying degradation products .

Q. How does this compound interact with bacterial resistance-associated enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against β-lactamases or efflux pumps using fluorogenic substrates (e.g., nitrocefin hydrolysis assays) .

- X-ray Crystallography : Resolve co-crystal structures to identify binding pockets (e.g., hydrophobic interactions with the benzyloxy group) .

Q. What role does the benzyloxy group play in modulating interactions with hydrophobic protein domains?

- Methodological Answer :

- Mutagenesis Studies : Replace hydrophobic residues (e.g., Phe, Leu) in target proteins to assess binding affinity changes .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) of the compound to immobilized proteins, comparing analogs lacking the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.